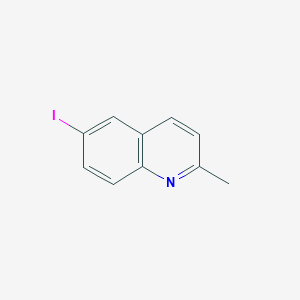

6-Iodo-2-methylquinoline

Description

Significance of Quinoline (B57606) Derivatives in Scientific Disciplines

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial attention across multiple scientific disciplines due to their diverse chemical properties and biological activities. wikipedia.org

Quinoline as a Privileged Scaffold in Medicinal Chemistry

The quinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comusc.edunih.gov This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a fertile ground for the development of new therapeutic agents. tandfonline.comusc.edu The versatility of the quinoline nucleus allows for modifications at various positions, enabling the synthesis of a vast library of compounds with a wide spectrum of pharmacological activities. orientjchem.org Numerous quinoline-based drugs are currently in clinical use or under investigation for treating a range of diseases, including cancer, malaria, and bacterial infections. tandfonline.comnih.govrsc.org The adaptability of the quinoline scaffold has made it a cornerstone in the design of novel drugs with improved efficacy and reduced side effects. orientjchem.orgnih.gov

Applications in Material Science

Beyond its medicinal applications, quinoline derivatives are also finding increasing use in material science. ontosight.airesearchgate.net Their unique photophysical properties, such as fluorescence, make them suitable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ontosight.airesearchgate.net The ability to tune the electronic properties of the quinoline ring through substitution allows for the design of materials with specific optical and electronic characteristics. researchgate.net Researchers are exploring the potential of quinoline-based compounds in areas such as photovoltaics and the creation of novel functional materials. researchgate.netmdpi.com

Role in Agrochemicals

In the field of agrochemicals, quinoline derivatives have shown promise as effective agents for crop protection. nih.govbenthamdirect.com The structural diversity of quinolines has led to the discovery of compounds with fungicidal, insecticidal, and herbicidal activities. acs.orgresearchgate.net The development of quinoline-based pesticides offers a potential alternative to existing agrochemicals, with the possibility of novel modes of action to combat resistance. nih.govacs.org Research in this area focuses on synthesizing and evaluating new quinoline derivatives to identify potent and environmentally benign agrochemical candidates. benthamdirect.comresearchgate.net

Emergence of Halogenated Quinolines in Research

The introduction of halogen atoms, such as iodine, into the quinoline structure has been a key strategy in enhancing the biological and chemical properties of these compounds. nih.govresearchgate.net Halogenated quinolines have demonstrated potent antimicrobial and biofilm-eradicating activities, particularly against drug-resistant bacteria. nih.govnih.gov The presence of a halogen can influence the lipophilicity and electronic properties of the molecule, which can lead to improved pharmacological profiles. researchgate.net The synthetic versatility of the quinoline scaffold allows for the targeted introduction of halogens at various positions, enabling the exploration of structure-activity relationships and the development of next-generation therapeutic agents. nih.govresearchgate.net

Overview of 6-Iodo-2-methylquinoline as a Specific Research Target

This compound, with its distinct substitution pattern, is a specific focus of research due to the combined influence of the methyl group and the iodine atom on the quinoline core. The iodine atom at the 6-position is particularly significant as it can act as a reactive handle for further chemical modifications, such as substitution and coupling reactions, allowing for the synthesis of more complex molecules. This reactivity makes it a valuable intermediate in organic synthesis. Furthermore, the presence of the iodo-substituent can enhance the biological activity of the quinoline scaffold. Research has explored the synthesis of this compound and its derivatives, investigating their potential applications in various fields, including medicinal chemistry. nih.govmdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1128-62-7 | chemsrc.comchemicalbook.com |

| Molecular Formula | C10H8IN | chemsrc.combldpharm.com |

| Molecular Weight | 269.08 g/mol | chemsrc.combldpharm.com |

| Melting Point | 107-108 °C | chemsrc.com |

| Boiling Point | 323.6±22.0 °C (Predicted) | chemsrc.com |

| Density | 1.734±0.06 g/cm3 (Predicted) | chemsrc.com |

| LogP | 3.14780 | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQAGMMXXQXWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503426 | |

| Record name | 6-Iodo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-62-7 | |

| Record name | 6-Iodo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo 2 Methylquinoline and Its Derivatives

Classical and Modern Synthetic Approaches to Quinoline (B57606) Scaffolds

A variety of named reactions and modern catalytic methods have been developed for the construction of the quinoline ring system. These methods offer different pathways to introduce a wide array of substituents onto the heterocyclic core.

Doebner Quinoline Synthesis and its Variants

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids. nih.gov It involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov A well-known variation is the Doebner-Miller reaction, which is also referred to as the Skraup-Doebner-von Miller synthesis. iipseries.org This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as concentrated hydrochloric acid, to produce substituted quinolines. iipseries.orgwikipedia.org The reaction is catalyzed by both Lewis acids, like tin tetrachloride, and Brønsted acids, such as p-toluenesulfonic acid. wikipedia.org

The general mechanism of the Doebner-Miller reaction is a matter of some debate, with a proposed fragmentation-recombination mechanism accounting for observed isotope scrambling. wikipedia.org The initial step is generally considered to be a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org Subsequent cyclization and dehydration lead to the formation of the quinoline ring. wikipedia.org

A study on a Doebner-like process demonstrated the condensation of an aniline with an aldehyde, where a second molecule of the aldehyde replaced the typical pyruvic acid component, leading to quinolines substituted at the 2- and 3-positions. nih.gov

| Reaction | Reactants | Key Features |

| Doebner Synthesis | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids. nih.gov |

| Doebner-Miller Synthesis | Aniline, α,β-Unsaturated Carbonyl Compound | Produces 2,4-disubstituted quinolines under acidic conditions. iipseries.org |

Pfitzinger Condensation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that yields substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to afford the final quinoline product. wikipedia.org A variation of this reaction, the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Metal-Free Condensation of Anilines with Vinyl Ethers

A modern and efficient metal-free method for the synthesis of 2-methylquinolines involves the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine. nih.gov This approach is advantageous due to its mild reaction conditions and the avoidance of transition metal catalysts. nih.gov In this reaction, molecular iodine is believed to act as an oxidant, while the reduced form, hydrogen iodide, activates the vinyl ether. nih.gov This dual role of the iodine species allows for the use of only a catalytic amount. nih.gov The reaction has been successfully applied to synthesize various 6-substituted 2-methylquinolines. nih.gov

| Reactants | Catalyst | Product | Key Advantage |

| Aniline, Vinyl Ether | Iodine (catalytic) | 2-Methylquinoline (B7769805) | Metal-free, mild conditions. nih.gov |

Oxidative Cyclization Reactions

Oxidative cyclization represents a powerful strategy for quinoline synthesis, often proceeding through C-H bond activation. These reactions can be mediated by various oxidants and catalysts. A palladium-catalyzed Wacker-type oxidative cyclization of anilines under an air atmosphere provides a route to 2-methylquinolines in good yields under mild conditions. organic-chemistry.org The proposed mechanism for this aza-Wacker reaction involves aminopalladation followed by β-hydride elimination and dehydration. organic-chemistry.org

Iodine can also mediate oxidative cyclization reactions. For instance, the treatment of certain alkenyl systems with iodine can lead to cyclization and subsequent aromatization to form heterocyclic structures. nih.gov In the biosynthesis of some natural products, oxidative cyclization is a key step, often catalyzed by enzymes such as P450s, leading to the formation of complex cyclic structures. nih.gov

Catalytic Hydrogenation of Quinoline Derivatives

The selective hydrogenation of the quinoline ring is a crucial transformation for accessing partially or fully saturated derivatives. Catalytic transfer hydrogenation of quinolines to 1,2-dihydroquinolines has been achieved using a cobalt-amido cooperative catalyst with H₃N·BH₃ as the hydrogen source at room temperature. nih.gov This method demonstrates good functional group tolerance. nih.gov

Furthermore, rhenium sulfide (B99878) catalysts supported on carbon have been shown to be active in the hydrogenation of quinoline and its halogenated derivatives, allowing for the reduction of the nitrogen-containing ring without cleavage of the carbon-halogen bond. digitellinc.com For example, the hydrogenation of 5-iodoquinoline (B175257) using a Re₂S₇/C composite yielded 5-iodo-1,2,3,4-tetrahydroquinoline. digitellinc.com The catalytic partial transfer hydrogenation of quinolines can also be achieved with dinuclear aluminum species. nih.gov

Specific Synthesis of 6-Iodo-2-methylquinoline

A direct and efficient synthesis of this compound can be achieved through the metal-free condensation of 4-iodoaniline (B139537) with a suitable vinyl ether, such as ethyl vinyl ether, in the presence of a catalytic amount of iodine. This method, which has been successfully employed for the synthesis of other 6-substituted 2-methylquinolines, offers a straightforward and environmentally benign route. nih.govresearchgate.net The reaction proceeds under mild conditions, typically in a solvent like dichloromethane (B109758), with a catalytic amount of iodine. nih.gov

Proposed Synthesis of this compound:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Iodoaniline | Ethyl Vinyl Ether | Iodine (I₂) | This compound |

An alternative, though less direct, approach involves the Doebner synthesis. A one-pot, three-component reaction of 4-iodoaniline, pyruvic acid, and an appropriate aldehyde, catalyzed by trifluoroacetic acid, can yield 6-iodo-substituted quinoline-4-carboxylic acids. nih.gov Subsequent decarboxylation of the resulting carboxylic acid would be necessary to obtain this compound.

Iodination of 2-methylquinoline

The direct iodination of the quinoline scaffold is a fundamental method for introducing an iodine atom. While various protocols exist for the iodination of quinolines, achieving regioselectivity can be challenging. rsc.org General strategies often involve the use of molecular iodine (I₂) in conjunction with an oxidant or a catalyst. nih.gov For instance, a radical-based C-H iodination protocol has been developed for quinolines, though it tends to show selectivity for the C3 position. rsc.org Another approach utilizes a palladium catalyst to facilitate the iodination of methylquinolines with I₂. researchgate.net The synthesis of 2-methylquinolines can also be achieved through the condensation of anilines with vinyl ethers in the presence of a catalytic amount of iodine, where the iodine species plays a dual role as both an oxidant and an activator for the vinyl ether. researchgate.net For the specific synthesis of this compound, methods would typically start from an already iodinated precursor, such as 4-iodoaniline, to ensure the correct placement of the iodine atom on the benzene (B151609) ring portion of the quinoline structure.

One-Pot, Three-Component Methods for Iodo-Quinoline Derivatives

One-pot, three-component reactions represent an efficient and atom-economical approach to synthesizing complex molecules like iodo-quinoline derivatives from simple precursors. nih.govresearchgate.net These methods are advantageous due to their rapid reaction times, use of cost-effective catalysts, high product yields, and straightforward purification procedures. nih.govnih.gov A notable example is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid to form substituted quinoline-4-carboxylic acids. mdpi.comimist.ma

Utilizing Iodo-aniline, Pyruvic Acid, and Aldehydes

A powerful three-component strategy for synthesizing 6-iodo-substituted carboxy-quinolines involves the reaction of an iodo-aniline (specifically, 4-iodoaniline), pyruvic acid, and a substituted aldehyde. nih.govresearchgate.net This variation of the Doebner reaction directly incorporates the iodine atom at the desired 6-position of the resulting quinoline ring. mdpi.com The reaction proceeds by first forming an imine from the aniline and aldehyde, which then undergoes a series of reactions with the enol form of pyruvic acid, ultimately leading to cyclization and aromatization to yield the quinoline product. nih.gov The choice of aldehyde allows for the introduction of various substituents at the 2-position of the quinoline core. nih.gov

Role of Trifluoroacetic Acid as a Catalyst

Trifluoroacetic acid (TFA) serves as a highly effective catalyst in these one-pot syntheses. nih.govresearchgate.net It functions as a Brønsted acid to facilitate the condensation reactions. researchgate.netresearchgate.net TFA is particularly useful because it can activate heterocyclic compounds for reaction through N-protonation without completely deactivating the aniline reactant by converting it into a non-reactive anilinium species. nih.gov Its use under acidic conditions promotes the key steps of the Doebner reaction, leading to efficient formation of the desired iodo-quinoline derivatives. nih.govnih.gov

Synthesis of this compound-4-carboxylic Acid

The synthesis of this compound-4-carboxylic acid is a direct application of the Doebner synthesis. nih.gov This reaction is a one-pot, three-component condensation that utilizes 4-iodoaniline, an aldehyde, and pyruvic acid. mdpi.com In this specific synthesis, acetaldehyde (B116499) (or a precursor) would be used as the aldehyde component to install the methyl group at the 2-position. The reaction, catalyzed by an acid such as trifluoroacetic acid, yields the target compound, which can be crystallized from acetic acid. nih.gov One reported synthesis achieved a 37% yield for this compound. nih.gov

| Reactants | Catalyst | Product | Yield |

| 4-Iodoaniline, Pyruvic Acid, Acetaldehyde | Trifluoroacetic Acid | This compound-4-carboxylic Acid | 37% nih.gov |

Synthesis of 6-Iodo-1-ethyl-2-methylquinolinium Iodide

The synthesis of 6-Iodo-1-ethyl-2-methylquinolinium iodide is achieved through the quaternization of the nitrogen atom in the this compound ring. This is a classic N-alkylation reaction. The lone pair of electrons on the heterocyclic nitrogen atom acts as a nucleophile, attacking the electrophilic ethyl group of an alkylating agent, typically ethyl iodide. This reaction results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom, with the iodide ion serving as the counter-ion. This type of compound is used as a precursor in the synthesis of various dyes. cymitquimica.com

| Reactants | Reaction Type | Product |

| This compound, Ethyl iodide | N-alkylation (Quaternization) | 6-Iodo-1-ethyl-2-methylquinolinium Iodide |

Synthesis of Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate

The synthesis of Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate is accomplished via a distinct reaction pathway. The established method involves reacting p-iodoaniline with methyl pyruvate. nih.govnih.gov This reaction is catalyzed by bismuth(III) triflate (Bi(OTf)₃) in acetonitrile (B52724) as the solvent. nih.gov The mixture is heated using microwave irradiation for several hours until the starting material is consumed. The resulting 1,2-dihydroquinoline (B8789712) derivative is then purified directly using flash chromatography. nih.gov These dihydroquinoline structures are considered valuable intermediates in organic chemistry. nih.govresearchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product |

| p-Iodoaniline, Methyl pyruvate | Bi(OTf)₃ (5 mol%) | Acetonitrile | Microwave irradiation, 7 h | Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate nih.gov |

Synthesis of 4-Chloro-6-fluoro-7-iodo-2-methylquinoline

The synthesis of a polysubstituted quinoline such as 4-Chloro-6-fluoro-7-iodo-2-methylquinoline is a multi-step process that relies on established methodologies for quinoline ring formation followed by sequential functionalization. While a single-step synthesis for this specific compound is not prominently documented, a plausible and scientifically supported route can be constructed from known transformations in quinoline chemistry.

A common strategy begins with the Gould-Jacobs reaction, a robust method for forming the quinoline core. wikipedia.orglookchem.com The synthesis would likely commence with a suitably substituted aniline, in this case, 3-chloro-4-fluoroaniline (B193440). chemicalbook.comguidechem.com

Formation of the Quinolone Core : The initial step involves the reaction of 3-chloro-4-fluoroaniline with an acetoacetic ester, such as ethyl acetoacetate. This condensation, followed by a thermally induced cyclization, would yield 7-chloro-6-fluoro-4-hydroxy-2-methylquinoline. The high temperatures required for cyclization are often achieved using a high-boiling solvent like Dowtherm A. orgsyn.org

Chlorination of the 4-position : The resulting 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) can be converted to a chloro group. This is a standard transformation typically accomplished by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). orgsyn.org This step would produce 4,7-dichloro-6-fluoro-2-methylquinoline.

Regioselective Iodination : The final and most challenging step would be the selective introduction of an iodine atom at the C7 position. Direct C-H iodination of the quinoline ring is an area of active research. acs.org Achieving regioselectivity can be difficult, as electronic and steric factors direct the substitution. However, methods utilizing hypervalent iodine reagents or radical-based protocols under specific catalytic conditions could potentially achieve the desired C7 iodination to yield the final product, 4-Chloro-6-fluoro-7-iodo-2-methylquinoline. acs.org The precise conditions would need to be optimized to favor substitution at the C7 position over other available sites on the heterocyclic ring.

Yield Optimization and Reaction Conditions

Optimizing the synthesis of this compound and its derivatives involves the careful manipulation of catalysts, solvents, temperature, and reaction time to maximize product yield and purity.

Influence of Catalysts and Solvents

The choice of catalyst and solvent is critical in quinoline synthesis, significantly impacting reaction efficiency and yield. Acid catalysts are commonly employed in classic quinoline syntheses like the Doebner reaction. For instance, trifluoroacetic acid (TFA) has been effectively used as a catalyst under acidic conditions for the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines. In this context, changing the solvent from ethanol (B145695) to acetic acid was found to successfully favor the formation of the desired quinoline derivatives.

Palladium-catalyzed reactions, such as the aza-Wacker oxidative cyclization, offer a modern approach to 2-methylquinolines. In one study, Pd(OAc)₂ was identified as the most effective catalyst, and the use of methanol (B129727) as a solvent provided the highest yields. The addition of a ligand, specifically 1,10-phenanthroline, was shown to further improve the yield significantly. Other solvents, including methylene (B1212753) dichloride, acetonitrile, and acetone, have also been evaluated in various synthetic protocols.

Recent innovations include the use of heterogeneous catalysts. For example, Fe₃O₄@SiO₂ nanoparticles have been utilized to enhance the yield of 2-methyl-6-nitroquinoline (B57331) synthesis, demonstrating that nanomaterials can play a pivotal role in improving reaction outcomes. In other methodologies, bases such as Hünig's base (N,N-diisopropylethylamine) have been shown to be highly effective in catalyzing the substitution of 4-chloro-2-methylquinolines with secondary amines in DMF at room temperature.

| Catalyst | Solvent | Reaction Type | Key Finding |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Acetic Acid / Ethanol | Doebner Reaction | Acetic acid favored quinoline formation over by-products. |

| Pd(OAc)₂ with 1,10-phenanthroline | Methanol | Aza-Wacker Cyclization | Methanol gave the highest yield; the ligand significantly boosted efficiency. |

| Fe₃O₄@SiO₂ Nanoparticles | Not specified | Skraup-type Synthesis | Catalyst improved yield by nearly 50% compared to the non-catalyzed reaction. |

| Hünig's Base | DMF | Nucleophilic Substitution | Highly efficient for synthesizing quinoline tertiary amines at room temperature. |

Temperature and Reaction Time Parameters

Temperature and reaction duration are fundamental parameters that must be precisely controlled. Higher temperatures are often necessary to drive the cyclization steps in classical quinoline syntheses. For example, some Doebner reactions require refluxing for periods as long as 12 hours. In the synthesis of 2-methyl-6-nitroquinoline, a reaction temperature of 105 °C was employed.

Conversely, modern catalytic methods can often proceed under milder conditions and for shorter durations. The use of Hünig's base in DMF allows for the synthesis of certain quinoline derivatives smoothly at room temperature over just 3 hours. The application of nanoparticle catalysts has also been shown to reduce reaction times, in one case from 110 minutes to 80 minutes, while simultaneously increasing the yield. Microwave-assisted synthesis represents another strategy to dramatically reduce reaction times, often completing reactions in minutes rather than hours.

| Reaction Type | Temperature | Reaction Time | Key Finding |

|---|---|---|---|

| Doebner Reaction | Reflux | 12 hours | Standard conditions for acid-catalyzed quinoline synthesis. |

| Skraup-type Synthesis | 105 °C | Not specified | High temperature required for condensation and cyclization. |

| Nanoparticle-Catalyzed Synthesis | Not specified | 80 minutes | Catalyst reduced reaction time from 110 minutes. |

| Hünig's Base Catalyzed Substitution | Room Temperature | 3 hours | Demonstrates an efficient and fast method under mild conditions. |

Investigation of Substrate Generality

The utility of a synthetic method is greatly enhanced if it is applicable to a wide range of starting materials (substrates). Research into the synthesis of this compound derivatives has shown that many methods possess broad substrate generality.

For instance, the Doebner synthesis has been successfully applied in a three-component reaction using iodo-aniline, pyruvic acid, and a diverse library of 22 different phenyl-substituted aldehydes. This demonstrates the method's tolerance for various electronic effects, stemming from different substituents on the aldehyde. Similarly, Pd-catalyzed aza-Wacker cyclizations have been effectively applied to a range of aniline derivatives. These studies noted that substrates bearing electron-withdrawing groups on the aryl ring exhibited enhanced reactivity, while those with electron-donating groups slightly hindered the reaction, yet still produced the desired 2-methylquinolines in moderate to good yields. This flexibility allows for the synthesis of a wide array of functionalized quinoline compounds.

Purification Techniques for this compound and its Derivatives

The isolation and purification of the final product are critical steps in the synthesis of this compound and its derivatives. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

A common and effective method for purifying solid quinoline derivatives is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. Methanol and ethanol are frequently used solvents for the recrystallization of quinoline derivatives. mdpi.com

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. Compounds separate based on their differential adsorption to the silica gel. For 4-azido-2-chloro-6-methylquinoline, purification was achieved over a silica gel column using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. nih.gov

Simple washing and precipitation are often used as initial purification steps. After a reaction is complete, the mixture may be poured into water or ice-water, causing the organic product to precipitate. nih.gov The resulting solid can then be filtered and washed with water or other solvents to remove soluble impurities. In some cases, adjusting the pH of the reaction mixture can induce precipitation of the product. For instance, bringing the pH to a specific range (e.g., 2.5-3.5) can cause quinoline compounds to precipitate, which can then be collected by filtration.

Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in immiscible solvents. After neutralizing a reaction, the product can often be extracted from the aqueous phase into an organic solvent like ethyl acetate. The combined organic extracts are then dried, typically with an anhydrous salt such as Na₂SO₄, and the solvent is removed by evaporation to yield the crude product, which may then be subjected to further purification like recrystallization or chromatography.

Reactivity and Reaction Mechanisms of 6 Iodo 2 Methylquinoline

Halogen Reactivity at the C-6 Position

The carbon-iodine bond at the C-6 position is the most prominent reactive site for the functionalization of the 6-Iodo-2-methylquinoline molecule. The iodine atom is an excellent leaving group, making this position highly susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions. myskinrecipes.com This reactivity allows for the construction of more complex molecular architectures based on the quinoline (B57606) scaffold.

Nucleophilic substitution on the quinoline ring generally occurs on the electron-deficient pyridine (B92270) portion, typically at the C-2 or C-4 positions. gcwgandhinagar.com While the C-6 position on the benzene (B151609) ring is less activated towards direct nucleophilic aromatic substitution, such reactions can be facilitated under specific conditions. For haloquinolines, reactions involving nucleophiles like hydrazino and azido (B1232118) groups have been reported to displace halogen atoms. researchgate.net However, for this compound, this reaction pathway is less common compared to the more efficient metal-catalyzed cross-coupling methods.

Cross-coupling reactions represent the most powerful and widely utilized strategy for modifying the C-6 position of this compound. The high reactivity of the C-I bond makes it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds. myskinrecipes.com

Palladium-catalyzed reactions are central to the synthetic utility of aryl halides. mdpi.com The C-I bond in this compound is particularly reactive in these transformations, enabling diverse coupling processes such as Suzuki, Heck, and Sonogashira reactions. myskinrecipes.com These methods have been broadly applied to various haloarenes to form complex organic structures. science.govnih.gov For instance, the Sonogashira coupling of 4-chloro-3-iodo-2-methylquinoline (B2743667) with aryl acetylenes proceeds with excellent regioselectivity, with the reaction occurring exclusively at the more reactive iodo-substituted position. researchgate.net This highlights the enhanced reactivity of the C-I bond over other halogen substituents in palladium-catalyzed processes.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, XPhos | 6-Aryl-2-methylquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ | 6-Alkenyl-2-methylquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-2-methylquinoline |

Copper-catalyzed cross-coupling reactions provide a complementary approach to palladium-based methods, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds in reactions analogous to the Ullmann condensation. Copper iodide (CuI) is an inexpensive and effective catalyst for coupling aryl iodides with a variety of nucleophiles, including amides. ucf.edu This methodology allows for the direct amidation of the quinoline core at the C-6 position, offering a route to synthesize amide derivatives that are of interest in medicinal chemistry. ucf.edursc.org

| Reaction Type | Nucleophile | Typical Catalyst | Product Type |

|---|---|---|---|

| Ullmann-type C-N Coupling | Amine / Amide | CuI | 6-(Amino)-2-methylquinoline |

| Ullmann-type C-O Coupling | Alcohol / Phenol | CuI | 6-(Alkoxy)-2-methylquinoline |

Iridium-catalyzed C-H borylation is a modern synthetic tool for the functionalization of heteroarenes. acs.orgnih.gov Unlike cross-coupling reactions that substitute the C-I bond, this reaction targets C-H bonds directly, creating versatile organoboronate ester intermediates. nih.gov The typical catalyst system involves an iridium precursor, such as [Ir(OMe)COD]₂, and a bidentate ligand, like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), with bis(pinacolato)diboron (B136004) (B₂pin₂) serving as the boron source. acs.orgnih.gov While this reaction can functionalize the quinoline core, it proceeds via C-H activation rather than displacement of the iodide at C-6. The regioselectivity is governed by steric and electronic factors of the quinoline ring system. rsc.orgmdpi.com

The this compound molecule can undergo oxidation at two primary sites: the nitrogen atom of the quinoline ring and the methyl group at the C-2 position.

The nitrogen atom can be oxidized to form the corresponding N-oxide using potent oxidizing agents like dimethyldioxirane (B1199080) (DMDO). researchgate.net This transformation alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

The methyl group at the C-2 position is susceptible to oxidation to yield a carboxylic acid or an aldehyde. researchgate.netyoutube.com This conversion is a key step in the synthesis of quinaldic acids, which are important intermediates in various chemical syntheses. Reagents such as selenium dioxide are commonly employed for the oxidation of such methyl groups on heterocyclic rings.

Reduction Reactions

The reduction of the quinoline ring system is a key transformation, yielding synthetically valuable tetrahydroquinolines. For this compound, the reduction can selectively target either the pyridine ring or the carbocyclic (benzene) ring, depending on the reaction conditions.

Catalytic reduction of quinolines to the corresponding 1,2,3,4-tetrahydroquinolines can be achieved under mild conditions using a combination of an iodine catalyst and a hydroborane, such as pinacolborane (HBpin). fao.orgresearchgate.net This method demonstrates broad functional-group tolerance. fao.org In this process, iodine acts as a catalyst to activate the quinoline ring for reduction by the hydroborane reagent. researchgate.netrsc.org The general procedure involves stirring the quinoline substrate with iodine (e.g., 20 mol%) and HBpin in an anhydrous solvent like dichloromethane (B109758) at room temperature. rsc.org

Alternatively, a regioselective semireduction of the benzene portion of the quinoline ring can be accomplished through a photochemical process. nih.gov This transformation utilizes triethylsilane as a reductant in the presence of trifluoroacetic acid (TFA) under 300 nm photoirradiation. nih.gov Mechanistic studies involving deuterium (B1214612) labeling indicate that under these conditions, the proton at the C-5 position of the reduced product originates from the silane, while the C-8 proton is delivered by the acid. nih.gov This method provides a pathway to dearomatized products that are otherwise challenging to synthesize. nih.gov

Reactivity of the Methyl Group at C-2

The methyl group at the C-2 position of the quinoline ring is not merely a passive substituent; its C(sp³)–H bonds are activated by the adjacent nitrogen atom, making it a versatile handle for further functionalization. researchgate.net This activation facilitates its conversion into an enamine tautomer under various catalytic conditions, opening pathways for numerous transformations. researchgate.net

Oxidative Cross-Coupling Reactions

The C-2 methyl group can participate in oxidative cross-coupling reactions, enabling the formation of new carbon-carbon bonds. A notable example is the metal-free oxidative coupling of 2-methylquinolines with quinoxalines, mediated by tert-butyl hydroperoxide (TBHP) and trifluoroacetic acid (TFA). researchgate.net This reaction constructs quinolin-2-yl(quinoxalin-2-yl)methanone derivatives in moderate to good yields. researchgate.net The mechanism involves the oxidation of the 2-methylquinoline (B7769805) to an acyl radical, which then undergoes a homolytic aromatic substitution with the quinoxaline. researchgate.net

Control experiments have shown that under the reaction conditions, 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde, suggesting that the oxidation of the C(sp³)–H bond to an aldehyde is a key step in the reaction pathway. nih.govacs.org

C–H Functionalization

The direct functionalization of the C(sp³)–H bonds of the C-2 methyl group is an efficient strategy for elaborating the quinoline scaffold. This has been demonstrated in metal-free, iodide-catalyzed reactions where 2-methylquinolines react with 2-styrylanilines to produce functionalized quinoline derivatives. nih.govacs.org This process involves the direct activation of the C(sp³)–H bond and the formation of new C–C and C–N bonds. nih.govacs.org The addition of acetic acid can promote the reaction by activating the methyl group and facilitating enamine tautomerization. nih.govacs.org

Furthermore, transition-metal catalysis provides another powerful avenue for C–H functionalization. Cobalt complexes, for instance, have been used to catalyze the alkylation of the C(sp³)–H bond in 2-methylquinolines with primary alcohols. mdpi.com This reaction is effective with a range of benzyl (B1604629) alcohols, including those with electron-donating groups. mdpi.com Similarly, iron-catalyzed acceptorless dehydrogenative coupling (ATH) reactions between 2-methylquinolines and alcohols have been developed. mdpi.com

| Catalyst System | Reactants | Product Type | Yield Range | Ref |

| I₂ / TBHP | 2-Methylquinolines, 2-Styrylanilines | Functionalized Quinolines | 42-81% | nih.gov |

| Co(NNN)Br₂ / t-BuOK | 2-Methylquinoline, Alcohols | Alkylated Quinolines | Moderate to Good | mdpi.com |

| Fe(OAc)₂ / Phen / t-BuOK | 2-Methylquinoline, Benzyl Alcohols | Alkylated Quinolines | Up to 91% | mdpi.com |

| TBHP / TFA | 2-Methylquinolines, Quinoxalines | Acyl Derivatives | 45-92% | researchgate.net |

Electrophilic and Nucleophilic Sites on the Quinoline Ring

The electronic nature of the quinoline ring is characterized by a relatively electron-rich benzene ring and an electron-deficient pyridine ring. researchgate.net This differentiation dictates the preferred sites for electrophilic and nucleophilic attack.

Site-Selective Reactions

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. researchgate.netfirsthope.co.inquimicaorganica.org This regioselectivity is due to the higher electron density at these positions and the stability of the resulting cationic intermediates. quimicaorganica.orgquora.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. researchgate.net In this compound, the C-6 iodo group is a deactivating substituent, while the C-2 methyl group is activating, further influencing the precise outcome of electrophilic reactions.

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions target the electron-deficient pyridine ring, with C-2 and C-4 being the most reactive sites. researchgate.netfirsthope.co.in The presence of a good leaving group at these positions facilitates substitution. For this compound, the C-2 position is occupied by the methyl group, making the C-4 position a likely site for nucleophilic attack if a suitable leaving group were present.

Recent advances have also enabled site-selective C-H functionalization at other positions. For example, nickel-catalyzed reactions can achieve selective C3-H functionalization. polyu.edu.hk These methods often proceed through the formation of 1,4-dihydroquinoline (B1252258) intermediates, which then undergo nucleophilic attack by an external electrophile followed by oxidative aromatization. polyu.edu.hk

| Reaction Type | Preferred Position(s) | Rationale |

| Electrophilic Substitution | C-5 and C-8 | Higher electron density on the benzene ring; stability of cationic intermediate. researchgate.netquimicaorganica.orgquora.com |

| Nucleophilic Substitution | C-2 and C-4 | Electron-deficient nature of the pyridine ring. researchgate.netfirsthope.co.in |

| Nickel-Catalyzed C-H Functionalization | C-3 | Formation of a 1,4-dihydroquinoline intermediate. polyu.edu.hk |

Catalytic Transformations Involving this compound

The iodo group at the C-6 position of this compound serves as a highly effective functional handle for a variety of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. myskinrecipes.com These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. mdpi.com

The C-I bond is readily activated by palladium catalysts, enabling reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Role of Iodine as Catalyst or Additive

While the iodine atom in this compound is typically a functional handle for synthesis, molecular iodine (I₂) itself can serve as a catalyst in reactions involving the quinoline scaffold. This approach avoids the need for transition metals, offering a more environmentally friendly pathway for the synthesis of complex quinoline derivatives. nih.gov

One notable example is the iodine-catalyzed functionalization of C(sp³)–H bonds and subsequent tandem cyclization. nih.govacs.org In this type of reaction, 2-methylquinolines react with 2-styrylanilines in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to form new C-C and C-N bonds. nih.govacs.org Experimental studies have shown that I₂ is the most effective catalyst for this transformation compared to other iodine sources like tetra-butylammonium iodide (TBAI) or N-Iodosuccinimide (NIS). nih.govacs.org The reaction likely proceeds through the oxidation of the methyl group to an aldehyde, followed by a series of cyclization steps. acs.org The presence of radical scavengers was found to hinder the reaction, suggesting the involvement of radical species in the mechanism. acs.org

The following table summarizes representative conditions for an iodine-catalyzed reaction involving a 2-methylquinoline substrate.

| Reactants | Catalyst | Promoter/Oxidant | Solvent | Temperature | Yield | Ref |

| 2-Methylquinoline, 2-Styrylaniline | I₂ (0.2 equiv) | TBHP (3 equiv), CH₃COOH (1 equiv) | DMSO | 120 °C | 42-81% | nih.gov |

Metal-Catalyzed Reactions

The this compound molecule offers two primary sites for metal-catalyzed reactions: the C-I bond and the C-H bonds of the methyl group, often activated by the quinoline's nitrogen atom acting as a directing group.

Cross-Coupling Reactions: The carbon-iodine bond is a classic functional group for transition-metal-catalyzed cross-coupling reactions. For instance, this compound is a suitable substrate for Suzuki-Miyaura reactions, where a palladium catalyst facilitates the coupling of the aryl iodide with a boronic acid to form a new carbon-carbon bond. acs.org These reactions are fundamental in synthetic chemistry for constructing biaryl structures.

C-H Activation: The quinoline nitrogen can direct a metal catalyst to activate the C(sp³)-H bonds of the adjacent methyl group. Ruthenium(II) catalysts, such as [(p-cymene)RuCl₂]₂, have been successfully employed for the amidation of methylquinolines (e.g., 8-methylquinoline) with azides. researchgate.net This process involves the formation of a cyclometalated intermediate, which then reacts with the azide (B81097) to form a new C-N bond, releasing N₂ as the only byproduct. researchgate.net While this specific example uses an isomer, the principle of C-H activation directed by the quinoline ring is directly applicable.

Ligand/Additive Role: The quinoline moiety itself can act as a ligand or additive in metal-catalyzed processes. In manganese-catalyzed epoxidation of olefins, the addition of 2-methylquinoline has been shown to be crucial for achieving high selectivity towards the desired epoxide products. rsc.org

The table below outlines different types of metal-catalyzed reactions involving methylquinoline derivatives.

| Reaction Type | Substrate | Catalyst System | Key Transformation | Ref |

| C(sp³)-H Amidation | 8-Methylquinoline | [(p-cymene)RuCl₂]₂ / AgSbF₆ | C-N bond formation | researchgate.net |

| Epoxidation (Additive) | Alkenes | MnCl₂ / Picolinic Acid | 2-Methylquinoline as a ligand to improve selectivity | rsc.org |

| Suzuki-Miyaura Coupling | Aryl Halides (e.g., 6-Iodoquinoline) | Palladium catalyst (e.g., Pd(OAc)₂) | C-C bond formation | acs.org |

Organocatalysis and Halogen Bonding

Beyond its role in traditional synthesis, the iodine atom of this compound is a key player in the field of organocatalysis through a non-covalent interaction known as halogen bonding. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic site in another molecule. nih.gov

The origin of this electrophilic region is described by the "σ-hole" concept. nih.gov The electron density around the covalently bonded iodine atom is anisotropic, creating a region of positive electrostatic potential along the axis of the C-I bond. nih.gov The strength of this σ-hole, and thus the halogen bond, increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing ability of the group it is attached to. nih.gov

In the context of organocatalysis, this compound can act as a "halogen bond donor." By forming a halogen bond with a substrate, it can activate it in a manner similar to how hydrogen bonding catalysts function. nih.gov For example, it can stabilize a developing negative charge on a Michael acceptor in a transition state, thereby lowering the activation energy of the reaction. nih.gov This interaction has been leveraged in reactions like the Michael addition of indole (B1671886) to α,β-unsaturated ketones. researchgate.net The highly directional nature of the halogen bond provides a precise method for molecular recognition and activation. nih.gov Computational studies on bidentate hypervalent iodine(III) systems further underscore the importance of electronic properties and ligand coordination in enhancing catalytic efficacy through σ-hole-based interactions. researchgate.net

Key aspects of halogen bonding in organocatalysis are summarized below.

| Concept | Description | Significance in Catalysis | Ref |

| Halogen Bond (XB) | A non-covalent, attractive interaction between an electrophilic halogen and a nucleophile. | Provides a mechanism for substrate activation and stabilization of transition states, complementary to hydrogen bonding. | nih.gov |

| σ-hole | A region of positive electrostatic potential on the halogen atom along the extension of the covalent bond. | The electrophilic nature of the σ-hole is the basis for the attractive halogen bond interaction. | nih.gov |

| XB Donor Strength | Depends on the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing nature of the attached group. | Iodine compounds like this compound are strong halogen bond donors, making them effective organocatalysts. | nih.gov |

| HBeXB | Hydrogen Bond enhanced Halogen Bond, where an intramolecular hydrogen bond strengthens the halogen bond donor. | Improves product conversion in reactions like halide abstraction. | rsc.org |

Structural Characterization and Analysis of 6 Iodo 2 Methylquinoline

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Iodo-2-methylquinoline. Each technique offers a unique perspective on the molecule's structure, and together they provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments are employed to assign the chemical shifts of all protons and carbons and to establish their connectivity.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments. The ¹H NMR spectrum of this compound typically exhibits distinct signals for the methyl group and the aromatic protons on the quinoline (B57606) ring system.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl group protons at position 2 appear as a singlet. The protons on the quinoline ring show a series of doublets and multiplets, with their specific splitting patterns and coupling constants (J) revealing their spatial relationships.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.22 | d | 8.3 |

| H-4 | 7.97 | d | 8.5 |

| H-5 | 7.82 | dd | 8.8, 2.0 |

| H-7 | 8.10 | d | 2.0 |

| H-8 | 7.82 | d | 8.8 |

| CH₃ at C-2 | 2.72 | s | - |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The spectrum will show signals for the methyl carbon, the carbons of the quinoline ring, and the carbon atom bearing the iodine substituent. The position of the iodine atom significantly influences the chemical shift of the carbon to which it is attached (C-6) and the neighboring carbons.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 158.7 |

| C-3 | 121.8 |

| C-4 | 135.9 |

| C-4a | 127.3 |

| C-5 | 132.9 |

| C-6 | 91.0 |

| C-7 | 139.0 |

| C-8 | 129.7 |

| C-8a | 146.7 |

| CH₃ at C-2 | 25.2 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm).

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This helps to definitively link the proton signals with their corresponding carbon signals.

Infrared (IR) Spectroscopy

Key absorptions include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and C-I stretching vibrations. The aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ is characteristic of the aromatic ring stretching vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

| Vibrational Mode | **Absorption Range (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methyl) | 3000-2850 |

| C=C and C=N Aromatic Ring Stretch | 1600-1400 |

| C-H Bending | 1470-1370 |

| C-I Stretch | ~600-500 |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the elemental composition of the compound.

For this compound (C₁₀H₈IN), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of the iodine atom, which has a characteristic isotopic signature (¹²⁷I is the only stable isotope), simplifies the interpretation of the molecular ion region. Fragmentation patterns observed in the mass spectrum can further confirm the structure, with common fragments arising from the loss of the iodine atom or the methyl group. The molecular weight of this compound is 269.08 g/mol .

| Ion | m/z Value | Description |

| [M]⁺ | 269 | Molecular ion |

| [M-I]⁺ | 142 | Loss of an iodine atom |

| [M-CH₃]⁺ | 254 | Loss of a methyl group |

| [I]⁺ | 127 | Iodine cation |

Note: The relative intensities of the fragment ions depend on the ionization method and energy used.

The solid-state structure of quinoline derivatives is pivotal in understanding their physical properties and intermolecular interactions. While specific X-ray crystallography data for this compound is not prominently available, analysis of closely related iodo-quinoline structures provides valuable insights.

X-ray Crystallography and Solid-State Structure

Detailed crystallographic studies on derivatives offer a template for understanding the probable solid-state arrangement of this compound. For instance, the structure of 7-iodo-8-hydroxyquinoline, an isomer, has been elucidated, providing clues into how an iodo-substituted quinoline ring behaves in a crystal lattice. researchgate.net

Crystal System and Space Group

Analysis of analogous compounds, such as 7-iodo-8-hydroxyquinoline, shows that they can crystallize in the monoclinic system with a P21/c space group. researchgate.net Another related derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, also crystallizes in a monoclinic system, but with a P21/n space group. cambridge.orgresearchgate.net This suggests that this compound would likely adopt a similar, relatively low-symmetry crystal packing.

Unit Cell Parameters and Molecular Geometry

The unit cell parameters define the size and shape of the repeating unit in the crystal. For 7-iodo-8-hydroxyquinoline, these parameters have been determined with precision. researchgate.net The geometry of the quinoline ring system itself is largely planar due to its aromaticity. The substituents, in this case, the iodine atom and the methyl group, would lie in or very close to this plane. In the related compound quinolin-8-yl 4-chlorobenzoate, the two aromatic ring systems adopt a nearly orthogonal orientation to each other. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.7002(5) |

| b (Å) | 12.186(1) |

| c (Å) | 14.312(1) |

| β (°) | 92.503(2) |

| Volume (ų) | 993.16(15) |

| Z (molecules/unit cell) | 2 |

Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would be held together by a variety of non-covalent interactions. Given its structure, the following interactions are expected:

Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms like the nitrogen of a neighboring quinoline ring (C-I···N).

π–π Stacking: The planar, electron-rich quinoline rings can stack on top of each other, a common feature in the crystal packing of aromatic compounds. nih.gov

C-H···π Interactions: The hydrogen atoms of the methyl group or the quinoline ring can interact with the electron cloud of an adjacent aromatic ring. researchgate.net

In the crystal structure of the related compound Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, pairs of N—H⋯O and C—H⋯O hydrogen bonds link the molecules into dimers. researchgate.netnih.gov Similarly, the crystal structure of 7-iodo-8-hydroxyquinoline is stabilized by weak intermolecular edge-to-face C-H⋯π and face-to-face π⋯π interactions. researchgate.net Hydrogen bonds are a specific and strong form of dipole-dipole interaction crucial in determining molecular arrangement in the solid state. harvard.edunih.gov

Puckering Parameters of Dihydropyridine (B1217469) Ring

Puckering parameters are used to describe the conformation of non-planar rings. The quinoline ring system in this compound is aromatic and therefore inherently planar. As such, puckering analysis is not applicable to this part of the molecule.

However, in studies of a related, non-aromatic derivative, Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate , the saturated dihydropyridine ring is non-planar and adopts a distinct twist conformation. researchgate.netnih.gov This highlights that reduction of the quinoline system introduces significant conformational flexibility. The 1,4-dihydropyridine (B1200194) (DHP) ring is a common feature in many bioactive compounds. researchgate.net

Computational Chemistry Studies

Computational methods, particularly ab initio simulations, provide deep insights into the electronic properties of molecules, complementing experimental data.

Ab initio Simulations for Electronic Structure

Ab initio quantum mechanical simulations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules from first principles, without reliance on experimental parameters. youtube.commdpi.com For a molecule like this compound, these simulations can calculate its ground-state electron configuration, molecular orbital energies (such as the HOMO and LUMO), and the distribution of electron density. researchgate.net

These calculations allow for the mapping of the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting reactivity and intermolecular interaction sites. While specific ab initio studies on this compound are not detailed in the surveyed literature, methods like the B3LYP functional with a 6-31G(d,p) basis set have been successfully applied to other quinoline derivatives to examine their quantum chemical properties. mdpi.com Such studies can affordably calculate complex properties like the free energy of activation for reactions. chemrxiv.org

Theoretical Calculations of Band Structure and Density of States

Theoretical investigations into the electronic properties of materials are crucial for understanding their potential applications in electronic and optoelectronic devices. While direct theoretical calculations and detailed experimental studies on the band structure and density of states (DOS) of this compound are not extensively documented in publicly available research, the electronic characteristics can be inferred from computational studies on related quinoline derivatives and iodo-substituted aromatic compounds.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure of molecules. nih.govresearchgate.net These calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy difference between which constitutes the HOMO-LUMO gap. This gap is a critical parameter, as it is analogous to the band gap in solid-state physics and provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.netnih.gov

For quinoline and its derivatives, the electronic properties are largely determined by the π-conjugated system of the quinoline ring. The introduction of substituents can significantly modulate these properties. The methyl group at the 2-position is an electron-donating group, which generally leads to a destabilization (increase in energy) of the HOMO level and a slight change in the LUMO level, often resulting in a smaller HOMO-LUMO gap compared to the unsubstituted quinoline.

Studies on other substituted quinolines provide a basis for estimating the potential electronic characteristics of this compound. For instance, theoretical studies on various quinoline derivatives have calculated HOMO-LUMO gaps to be in the range that is typical for organic semiconductors. researchgate.net The presence of heavy atoms like iodine can also introduce spin-orbit coupling effects, which may influence the electronic and photophysical properties, a factor that would be of interest in more advanced theoretical models.

The density of states (DOS) provides a more detailed picture of the electronic structure by showing the number of available electronic states at each energy level. For a molecule like this compound, the DOS would be composed of contributions from the carbon, hydrogen, and nitrogen atoms of the quinoline framework, with additional states introduced by the iodine and methyl substituents. The states near the Fermi level, corresponding to the HOMO and LUMO, would be of particular interest. The p-orbitals of the carbon and nitrogen atoms would dominate the π-system that forms the frontier orbitals. The iodine atom's p-orbitals would also contribute to the valence and conduction bands, potentially influencing charge transport properties.

While specific data for this compound is not available, the table below presents representative calculated HOMO-LUMO gap values for related quinoline derivatives from computational studies to provide a comparative context.

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Methyl-8-nitroquinoline | DFT/B3LYP/6-311++G(d,p) | -6.397 | -1.504 | 4.893 |

| Quinoline-sulphonamide derivative (10p) | DFT | - | - | Low Energy Gap |

Note: The data in this table is for related compounds and is intended for comparative purposes only, as direct theoretical data for this compound is not available in the cited literature.

Applications of 6 Iodo 2 Methylquinoline in Chemical Synthesis

Building Block for Complex Organic Molecules

The utility of 6-iodo-2-methylquinoline as a foundational unit in organic synthesis is primarily attributed to the reactivity of the carbon-iodine bond. The iodo group serves as an excellent leaving group and enables the molecule to participate in various metal-catalyzed cross-coupling reactions. myskinrecipes.com These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Key reactions involving this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Reaction: Reaction with alkenes to introduce vinyl groups.

These coupling capabilities allow for the strategic elaboration of the quinoline (B57606) scaffold, enabling chemists to construct a diverse array of complex derivatives. myskinrecipes.com This versatility makes this compound an important intermediate for creating nitrogen-containing aromatic compounds with tailored properties for various applications, from medicinal chemistry to materials science. myskinrecipes.com

Precursor in the Synthesis of Biologically Active Compounds

The quinoline nucleus is a prominent scaffold in a wide range of biologically active natural and synthetic products. nih.gov Consequently, this compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. nih.gov Its derivatives have been investigated for a spectrum of pharmacological activities.

The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. nih.gov Quinoline derivatives are a well-established class of compounds with antimicrobial properties.

Research has shown that carboxy-quinoline derivatives bearing an iodine atom at the 6-position can be synthesized and serve as promising scaffolds for novel antimicrobial agents. nih.gov In one study, a library of 6-iodo-substituted carboxy-quinolines was synthesized and tested for in vitro antimicrobial activity against several pathogens. nih.gov The results indicated that these compounds exhibited antibacterial effects against Staphylococcus epidermidis and varying levels of antifungal activity against Candida parapsilosis. nih.gov The insertion of iodine into the organic molecules was explored as a strategy to enhance antimicrobial activity. nih.gov

Another study focused on synthesizing quinazolinone derivatives, which also demonstrated significant antibacterial activity against microbes such as Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net

| Pathogen | Activity Observed | Compound Class |

|---|---|---|

| Staphylococcus epidermidis | Antibacterial Effect | 6-Iodo-substituted carboxy-quinolines nih.gov |

| Klebsiella pneumoniae | No Effect | 6-Iodo-substituted carboxy-quinolines nih.gov |

| Candida parapsilosis | Varying Antifungal Activity | 6-Iodo-substituted carboxy-quinolines nih.gov |

| Staphylococcus aureus | Promising Antibacterial Activity | Iodo-methyl-quinazolinone derivatives researchgate.net |

| Pseudomonas aeruginosa | Promising Antibacterial Activity | Iodo-methyl-quinazolinone derivatives researchgate.net |

The quinoline core is historically significant in antimalarial drug discovery, with chloroquine (B1663885) being a famous example. nih.govresearchgate.net The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new and effective antimalarial drugs. nih.govmdpi.com

Synthetic efforts have focused on creating novel quinoline derivatives to combat this resistance. mdpi.com Various quinoline-based compounds have been synthesized and evaluated for their antimalarial potential. nih.gov For instance, a series of novel quinoline derivatives were synthesized and showed moderate to high in vitro antimalarial activity against P. falciparum, with some compounds exhibiting greater potency than the reference drug chloroquine. mdpi.com The research in this area continues to explore how modifications to the quinoline scaffold, including the incorporation of different substituents, can lead to more effective treatments. nih.govgoogle.com

| Compound ID | IC₅₀ against P. falciparum (µg/mL) | Activity Level Compared to Chloroquine (IC₅₀ 0.49 µg/mL) |

|---|---|---|

| Compound 4b | 0.46 | Active mdpi.com |

| Compound 4g | 0.30 | Active mdpi.com |

| Compound 4i | 0.014 | Highly Active mdpi.com |

| Compound 12 | 0.46 | Active mdpi.com |

Quinoline and its derivatives have been extensively investigated for their potential as anticancer agents. nih.gov They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial in cancer cell signaling pathways. icm.edu.pl The quinoline scaffold is present in several FDA-approved anticancer drugs. pensoft.net

This compound can be used as an intermediate in the synthesis of complex quinoline derivatives designed to target cancer cells. myskinrecipes.com Research has led to the synthesis of numerous novel quinoline-based compounds that have been tested for cytotoxic activity against various cancer cell lines. arabjchem.org For example, quinoline-based dihydrazone derivatives were synthesized and evaluated against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines. rsc.org Several of these compounds exhibited significant antiproliferative activity, with some showing greater potency than the clinical anticancer agent 5-FU. rsc.org Further studies on quinoline-amidrazone hybrids showed activity against lung (A549) and breast (MCF-7) cancer cell lines, with molecular docking studies suggesting c-Abl kinase as a possible target. pensoft.net

Chronic inflammation is implicated in a wide range of diseases, creating a demand for new and effective anti-inflammatory agents. acs.org Quinoline derivatives have demonstrated significant potential in this area. researchgate.net Studies have shown that certain quinoline-based compounds possess potent anti-inflammatory properties. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce oxidative stress and exhibit anti-inflammatory effects in a model of acetaminophen-induced liver injury. nih.govnih.gov It worked by decreasing pro-inflammatory cytokines and NF-κB factor mRNA synthesis. nih.gov Other synthesized quinoline derivatives have also shown strong anti-inflammatory activity in animal models, sometimes exceeding the potency of reference drugs like ibuprofen. researchgate.net

Role in Fluorescent Materials and Dyes

Beyond pharmaceuticals, the quinoline nucleus is valuable in the field of materials science, particularly for the development of fluorescent materials. nih.gov Quinoline derivatives are known to exhibit fluorescence and are used as fluorophores in various applications, including the design of chemosensors and organic light-emitting diodes (OLEDs). researchgate.net

The structural properties of this compound make it a suitable precursor for creating fluorescent probes. The quinoline ring system provides the core fluorescent properties, while the iodine atom offers a site for synthetic modification to tune the photophysical characteristics or to attach recognition moieties for sensing applications. Quinoline-based probes have been successfully designed for the detection of biologically important species like nitric oxide and metal ions such as Zn²⁺ and Cd²⁺. researchgate.netacs.orgresearchgate.net For instance, a zinc complex of 2-methyl-8-quinolinol was synthesized and used as a dopant to achieve green electroluminescence in OLEDs.

Fluorescent Probes

The quinoline moiety is a foundational structure in the development of fluorescent probes due to its inherent photophysical properties. chemicalbook.com Generally, quinoline-based probes are designed to detect specific analytes, such as metal ions or biologically relevant molecules, through mechanisms like chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PeT), and intramolecular charge transfer (ICT). mdpi.comacs.org The functionalization of the quinoline ring system allows for the tuning of its emission wavelengths and selectivity. For instance, a novel probe incorporating a 2-mercapto-6-methylquinoline-3-carbaldehyde derivative was synthesized for the dual detection of nickel and hypochlorite (B82951) ions. nih.gov However, detailed research findings specifically documenting the application of this compound as a fluorescent probe, including its synthesis for this purpose and its performance metrics such as selectivity, sensitivity, and fluorescence enhancement, are not extensively available in the reviewed scientific literature.

Luminescence Properties

Quinoline and its derivatives are known for their interesting luminescence properties, which are leveraged in various applications, including the development of organic light-emitting diodes (OLEDs). beilstein-archives.org The electronic properties of the quinoline ring system can be modified by introducing different substituents, which in turn affects the luminescence characteristics. Studies on related compounds, such as 6-aminoquinoline (B144246) derivatives, have shown that they possess noteworthy luminescent properties. beilstein-archives.org The photophysical characteristics, including absorption, emission, and quantum yields, have been investigated for various quinoline-based Schiff bases, demonstrating how structural modifications influence these properties. beilstein-archives.org Despite the general interest in the luminescence of quinoline compounds, specific experimental data and detailed research findings on the intrinsic luminescence properties of this compound, such as its quantum yield, emission spectrum, and phosphorescence characteristics, are not detailed in the available literature.

Ligands in Metal Complexes

The nitrogen atom in the quinoline ring makes it an effective N-heterocyclic ligand for coordinating with various metal centers. The resulting metal complexes have applications in fields like catalysis and medicine. nih.gov The steric and electronic properties of the quinoline ligand can be modified by substitution, which influences the geometry, stability, and reactivity of the metal complex. While this compound is used in organic synthesis as an intermediate for creating more complex molecules, its direct application as a ligand in well-characterized metal complexes is not widely reported. myskinrecipes.com

Copper(I) Iodine Compounds

Copper(I) iodide is known to form a diverse array of coordination complexes and polymers with various ligands, particularly those containing soft donor atoms like nitrogen or sulfur. nih.gov These complexes exhibit a range of structural motifs, from simple dimers to complex three-dimensional polymers. nih.gov For example, copper(I) iodide reacts with 2,2′-biquinoline to form a dimeric structure, [Cu₂I₂(C₁₈H₁₂N₂)₂], where the copper atoms are in a distorted tetrahedral geometry, coordinated by two nitrogen atoms from the biquinoline ligands and two bridging iodide ligands. nih.gov The structural features of such complexes are of significant interest for their potential photochemical and photophysical properties. nih.gov

The table below presents crystallographic data for a representative Copper(I) Iodine complex with a related quinoline-based ligand, 2,2'-biquinoline, to illustrate the typical coordination environment.

| Parameter | Value for [Cu₂I₂(C₁₈H₁₂N₂)₂] nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry (Cu) | Distorted Tetrahedral |

| Cu-I Bond Distance (Å) | 2.5734, 2.6487 |

| Cu-N Bond Distance (Å) | 2.0900, 2.0930 |

While extensive research exists on copper(I) iodide complexes with N-heterocyclic ligands, specific studies detailing the synthesis, crystal structure, and properties of a complex formed between copper(I) iodide and this compound are not available in the reviewed literature. The presence of the iodo- and methyl- substituents on the quinoline ring would be expected to influence the ligand's electronic and steric properties, and consequently the structure and characteristics of any resulting copper complex, but such a compound has not been specifically described.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 6-Iodo-2-methylquinoline and its derivatives should focus on sustainable approaches.

One promising area is the exploration of one-pot, multi-component reactions . A recent study demonstrated the synthesis of 6-iodo-substituted carboxy-quinolines using a one-pot, three-component method with trifluoroacetic acid as a catalyst. nih.gov This approach offers advantages such as rapid reaction times, cost-effective catalysts, high yields, and straightforward purification. nih.gov Further investigation into different catalysts and reaction conditions for the synthesis of this compound itself, not just its carboxylated derivatives, could lead to more efficient and sustainable processes.

Another avenue for exploration is the use of nanomaterial-assisted synthesis . For instance, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to enhance the yield of 2-methyl-6-nitroquinoline (B57331) synthesis by stabilizing unstable intermediates. nih.gov Investigating the applicability of such nanocatalysts to the iodination of 2-methylquinoline (B7769805) could significantly improve reaction efficiency and reduce waste. nih.gov

Furthermore, developing metal-free synthetic strategies is a key goal in green chemistry. nih.govacs.org Research into metal-free C(sp3)–H bond functionalization and tandem cyclization reactions could provide an environmentally benign route to various quinoline (B57606) derivatives, including this compound. nih.govacs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-pot, multi-component reactions | Rapid, cost-effective, high yield | Catalyst and condition screening for direct synthesis |

| Nanomaterial-assisted synthesis | Enhanced yield, reduced reaction time | Application of nanocatalysts to iodination reactions |

| Metal-free synthesis | Environmentally friendly, avoids toxic metals | Development of novel C-H activation strategies |

Further Derivatization and Functionalization Strategies

The iodine atom at the 6-position of this compound is a versatile handle for further chemical modifications. Future research should focus on exploring a wider range of derivatization and functionalization reactions to generate novel compounds with enhanced properties.